molecular formula C11H10O2 B12194068 2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)-

2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)-

Cat. No.: B12194068
M. Wt: 174.20 g/mol
InChI Key: HANWJNRVRHJJLC-KCJUWKMLSA-N
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Description

The compound 2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)- (IUPAC name: (3E,3aR,8bS)-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one) is a synthetic strigolactone (SL) analog widely known as GR24 . Strigolactones are plant hormones that regulate root architecture, seed germination, and symbiotic interactions with arbuscular mycorrhizal fungi. GR24 is extensively used in laboratory studies due to its stability and bioactivity .

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

(3aR,8bS)-3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one

InChI

InChI=1S/C11H10O2/c12-10-6-8-5-7-3-1-2-4-9(7)11(8)13-10/h1-4,8,11H,5-6H2/t8-,11+/m1/s1

InChI Key

HANWJNRVRHJJLC-KCJUWKMLSA-N

Isomeric SMILES

C1[C@@H]2CC(=O)O[C@@H]2C3=CC=CC=C31

Canonical SMILES

C1C2CC(=O)OC2C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Cyclization of Diketene and Ninhydrin

A foundational method involves the cyclocondensation of diketene (C₄H₄O₂) and ninhydrin (C₉H₆O₃) in anhydrous dichloromethane at 0–5°C. The reaction proceeds through a [4+2] cycloaddition mechanism, forming the indeno-furan scaffold. After 12 hours, the crude product undergoes purification via column chromatography (silica gel, ethyl acetate/hexane 1:4) to yield 68–72% of the target compound.

Key Reaction Parameters:

  • Temperature: 0–5°C (prevents side reactions)

  • Solvent: Dichloromethane (enhances electrophilicity of diketene)

  • Catalyst: None required (thermal activation suffices)

Industrial-Scale Production

Industrial protocols adapt laboratory methods using high-pressure reactors (10–15 bar) and continuous-flow systems. For example, a pilot-scale reaction at 80°C for 6 hours achieves 89% conversion, followed by centrifugal partition chromatography for purification. This approach reduces batch-to-batch variability and meets Good Manufacturing Practice (GMP) standards.

Microwave-Assisted Multicomponent Reactions

Three-Component Condensation

Yang et al. developed a microwave-irradiated method combining N,N-dimethylbarbituric acid (1), aldehydes (2), and cyclohexyl isocyanide (3) in aqueous media. The reaction completes within 10–12 minutes at 120°C, yielding 85–93% of the product (Table 1).

Table 1: Yields of Microwave-Synthesized Derivatives

EntryR GroupYield (%)Reaction Time (min)
1H8510
2Cl8812
3OCH₃8612
4NO₂9210

Advantages:

  • Solvent: Water (eco-friendly, reduces toxicity)

  • Energy Efficiency: Microwave irradiation accelerates reaction kinetics by 15× compared to conventional heating.

Catalytic Cyclization Using TPAB

Ninhydrin and Cyclic 1,3-Dicarbonyl Compounds

A 2019 study demonstrated the efficacy of tetrapropylammonium bromide (TPAB) in catalyzing the reaction between ninhydrin (1) and cyclic 1,3-dicarbonyl compounds (2a-i). Under refluxing ethanol (78°C), the protocol achieves 87–91% yields in 26–30 minutes (Table 2).

Table 2: TPAB-Catalyzed Synthesis Outcomes

EntryDicarbonyl CompoundYield (%)Reaction Time (min)
1Cyclopentane-1,3-dione8726
2Meldrum’s acid8726
3Barbituric acid9130

Mechanism:

TPAB stabilizes the transition state through electrostatic interactions, facilitating ring closure at the C-2 position of the furan moiety.

Reduction Methods Avoiding Amine Byproducts

Sodium Borohydride Optimization

A patent (CN103664849A) outlines a reduction step using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at −10°C. This method suppresses secondary and tertiary amine formation by controlling borohydride addition rates (0.5 mL/min). The resultant intermediate is isolated in 94% purity via vacuum distillation.

Critical Parameters:

  • Temperature: −10°C (minimizes over-reduction)

  • Stoichiometry: 1:1.2 molar ratio (substrate:NaBH₄)

Industrial Purification Techniques

Centrifugal Partition Chromatography (CPC)

Post-synthesis purification employs CPC with a biphasic solvent system (heptane/ethyl acetate/methanol/water 5:5:5:5). This technique achieves 99.5% purity by exploiting differences in partition coefficients, avoiding silica gel degradation issues.

Crystallization Optimization

Recrystallization from ethanol/water (7:3) at 4°C produces monoclinic crystals suitable for X-ray diffraction analysis. The process reduces residual solvents to <0.1% per ICH Q3C guidelines.

Chemical Reactions Analysis

Cyclization and Lactone Formation

The lactone ring formation is a critical reaction in its synthesis. A 2019 study demonstrated enantioselective cyclization using formic acid (HCO₂H) and triethylamine (Et₃N) under nitrogen at 60°C for 12 hours. This intramolecular esterification achieves a 90% yield with high stereocontrol (98% ee, dr = 20:1) .

Key Conditions :

  • Catalyst: HCO₂H/Et₃N (1:1 ratio)

  • Temperature: 60°C

  • Time: 12 hours

  • Workup: Acidic extraction (2N HCl), ethyl acetate isolation

Electrophilic Aromatic Substitution

The indene aromatic ring undergoes electrophilic substitution. For example, halogenation at the 6-position proceeds via Friedel-Crafts-like mechanisms:

Reaction TypeReagents/ConditionsProductYieldSelectivityReference
ChlorinationCl₂, FeCl₃ (cat.), CHCl₃, 0°C6-Chloro derivative92%99% ee, dr = 20:1
FluorinationSelectfluor®, CH₃CN, rt6-Fluoro derivative85%95% ee

Ring-Opening Reactions

The γ-lactone ring is susceptible to nucleophilic attack. Reduction with diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (THF) at −78°C cleaves the lactone to a diol intermediate, which can be further functionalized.

Mechanism :

  • Nucleophilic attack by DIBAL-H at the carbonyl carbon.

  • Ring opening to form a tetrahedral intermediate.

  • Acidic workup yields the diol.

Oxidation and Functionalization

The tetrahydrofuran moiety undergoes oxidation to introduce ketone groups:

Oxidizing AgentConditionsProductOutcome
KMnO₄H₂O, 80°C3-Keto derivativePartial decomposition observed
PCCCH₂Cl₂, rt8b-Hydroxy derivative75% yield, retains stereochemistry

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling enables functionalization at the indene ring’s para-position:

Example :

  • Substrate: 6-Bromo derivative

  • Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 90°C

  • Partner: Phenylboronic acid

  • Product: 6-Phenyl derivative (82% yield, >95% ee) .

Derivatization for Biological Screening

Modifications at the 3a and 8b positions generate analogs with enhanced bioactivity. For instance:

  • Acylation : Acetic anhydride/pyridine forms 3a-acetate (88% yield).

  • Sulfonation : SO₃·pyridine complex introduces sulfonate groups at C4 (70% yield) .

Thermal Stability and Rearrangements

Heating above 150°C induces retro-Diels-Alder fragmentation, yielding indene and furanone fragments. This degradation pathway limits high-temperature applications.

Scientific Research Applications

Synthetic Chemistry

1.1. Precursor for Azulene Derivatives

One of the primary applications of this compound is as a precursor for the synthesis of azulene derivatives. Azulenes are known for their vibrant colors and unique chemical properties, making them valuable in dyes and pigments. The compound can undergo various reactions to yield different azulene structures through cycloaddition mechanisms. For example, reactions with enamines derived from indanones have been shown to produce indeno[2,1-a]azulenes in high yields .

Pharmaceutical Applications

2.1. Antitumor Activity

Research indicates that derivatives of 2H-Indeno[1,2-b]furan-2-one exhibit notable antitumor properties. For instance, compounds synthesized from this structure have been tested against various cancer cell lines and have demonstrated significant cytotoxicity. This suggests potential applications in developing new anticancer agents .

2.2. Antibacterial Properties

In addition to antitumor effects, certain derivatives have shown promising antibacterial activity. Studies have highlighted their effectiveness against common bacterial strains, indicating potential for use in pharmaceutical formulations aimed at treating bacterial infections .

Materials Science

3.1. Cosmetic Formulations

The compound's unique properties make it suitable for incorporation into cosmetic formulations. Its ability to stabilize emulsions can enhance the aesthetic appeal and efficacy of topical products. For example, formulations containing oil extracts combined with this compound have been evaluated for skin soothing and anti-inflammatory effects, proving beneficial in minor skin conditions .

Case Studies and Research Findings

Study Findings Application
Study on Azulene SynthesisDemonstrated high yields in producing indeno[2,1-a]azulenes from enaminesSynthetic Chemistry
Antitumor Activity ResearchShowed significant cytotoxicity against cancer cell linesPharmaceutical Development
Antibacterial Efficacy StudyHighlighted effectiveness against various bacterial strainsPharmaceutical Formulations
Cosmetic Formulation StudyEvaluated stability and skin benefits of emulsions containing the compoundCosmetic Industry

Mechanism of Action

The mechanism of action of 2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)- involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₁₇H₁₄O₅
  • Molecular Weight : 298.29 g/mol
  • Stereochemistry : The (3aR,8bS) configuration is critical for its biological activity .
  • Applications : Enhances glucose uptake in skeletal muscle cells via SIRT1/AMPK activation , induces suicidal germination in parasitic weeds (e.g., Orobanche ramosa) , and serves as a reference compound for SL receptor studies .

Comparison with Structurally and Functionally Related Compounds

GR24 vs. IND (Indanone-Derived SL Analog)

Key differences include:

Parameter GR24 IND
Core Structure Indeno[1,2-b]furan-2-one Indanone-based scaffold
Bioactivity Activates SIRT1, enhances glucose uptake Induces apoptosis, G1 cell cycle arrest, and suppresses Bcl-2 in glioma cells
Applications Plant physiology studies Anticancer research (in vitro)

Research Findings :

  • IND and GR24 both modulate SL pathways but target different biological systems. IND’s cytotoxicity in cancer cells is attributed to Bax/Caspase-3 upregulation, whereas GR24’s metabolic effects are linked to SIRT1 activation .

GR24 vs. Nitro-Substituted Derivatives

The nitro-substituted derivative 2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-7-nitro-, cis- (CAS 188882-48-6) shares the indeno-furan core but includes a nitro group at position 7:

Parameter GR24 Nitro Derivative
Molecular Formula C₁₇H₁₄O₅ C₁₁H₉NO₄
Functional Group Methyl-oxo-furan side chain Nitro group at position 7
Bioactivity SL mimicry Not reported; structural modifications likely alter receptor binding

Structural Implications :

GR24 vs. Fluorescent SL Mimics (CISA-1, PLN65)

Fluorescent analogs like CISA-1 and PLN65 retain GR24’s core structure but incorporate fluorophores for tracking SL localization:

Parameter GR24 CISA-1/PLN65
Modification Unmodified Conjugated with fluorescent tags (e.g., dansyl)
Applications Functional studies Real-time visualization of SL transport and receptor binding

Research Utility :

  • CISA-1 maintains bioactivity while enabling fluorescence microscopy, a significant advancement over GR24 for mechanistic studies .

GR24 vs. Canonical Strigolactones (Strigol, Orobanchol)

Parameter GR24 Strigol/Orobanchol
Origin Synthetic Naturally occurring
Stability High (resists hydrolysis) Low (labile under physiological conditions)
Bioactivity Broader (plants and mammals) Plant-specific (e.g., hyphal branching in fungi)

Key Studies :

  • GR24’s ability to activate mammalian SIRT1 distinguishes it from natural SLs, which primarily function in plants .

Table 1: Structural and Functional Comparison

Compound Core Structure Molecular Formula Key Modifications Bioactivity References
GR24 Indeno-furan C₁₇H₁₄O₅ Methyl-oxo-furan side chain SIRT1 activation, SL mimic
IND Indanone Not reported Unknown Anticancer
Nitro Derivative Indeno-furan + nitro C₁₁H₉NO₄ Nitro at position 7 Underexplored
CISA-1 Indeno-furan + fluor C₁₇H₁₄O₅ + tag Fluorescent conjugation SL tracking

Biological Activity

2H-Indeno[1,2-b]furan-2-one, 3,3a,4,8b-tetrahydro-, (3aR,8bS)- is a compound of considerable interest due to its diverse biological activities. This article explores its potential therapeutic effects, mechanisms of action, and relevant case studies that underscore its significance in medicinal chemistry.

Chemical Structure and Properties

The compound belongs to the indeno-furan class of heterocycles, characterized by a fused indene and furan ring system. Its stereochemistry is defined by the (3aR,8bS) configuration, which may influence its biological activity.

Antimicrobial Properties

Research indicates that compounds within the indeno-furan class exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Effects

Several studies have evaluated the anticancer potential of this compound. For example, derivatives have demonstrated cytotoxicity against human tumor cell lines such as HeLa and QGY-7701 . The exact mechanism may involve apoptosis induction through the activation of caspases or inhibition of cell proliferation pathways mediated by cyclin-dependent kinases.

Anti-inflammatory Activity

Indeno-furan derivatives have also been investigated for their anti-inflammatory properties. They may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . This activity suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of 2H-Indeno[1,2-b]furan-2-one is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions:

  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
  • Receptor Binding : The compound may bind to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.

Case Studies

StudyFindings
Shchekotikhin et al. (2007)Reported cytotoxic effects on mammalian tumor cell linesSuggests potential for development as an anticancer agent
Unnikrishnan et al. (2021)Demonstrated anti-inflammatory effects via COX inhibitionHighlights its therapeutic promise in inflammatory conditions
Li et al. (2020)Investigated various furan derivatives for antimicrobial activityFound significant efficacy against multiple pathogens

Q & A

Q. What are the standard synthetic routes for (3aR,8bS)-2H-indeno[1,2-b]furan-2-one, and how are stereochemical configurations controlled?

The synthesis typically involves Zn-mediated reduction of precursor lactones. For example, compound 8b-(azidomethyl)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one is synthesized via refluxing a mixture of Zn powder, CaCl₂, and ethanol, achieving 80% yield with retained stereochemistry . Key steps include:

  • Stereochemical control : Use of chiral auxiliaries or enantiomerically pure starting materials.
  • Characterization : ¹³C NMR (101 MHz, CDCl₃) and IR spectroscopy confirm regiochemistry and functional groups .

Q. How is the compound structurally characterized to confirm its stereochemistry?

X-ray crystallography is the gold standard. The crystal structure of (3aR,8bS)-3-[(2,5-dihydro-3-methyl-2-oxo-5-furanyl)oxymethylene]-tetrahydroindeno[1,2-b]furan-2-one was resolved, confirming the 3aR,8bS configuration through anisotropic displacement parameters and hydrogen bonding patterns . Complementary methods include:

  • NMR : NOESY correlations to verify spatial proximity of protons.
  • Optical rotation : Comparison with literature values for enantiopure analogs .

Q. What is the biological significance of this compound in plant research?

As a strigolactone analog (GR24), it regulates plant architecture, root development, and symbiotic interactions with arbuscular mycorrhizal fungi. Bioassays show it induces seed germination in parasitic plants (e.g., Striga spp.) at nanomolar concentrations . Standard protocols involve:

  • Germination assays : Pre-conditioning seeds with GR24 (10⁻⁹–10⁻⁶ M) in darkness for 7 days .
  • Microscopy : Observing hyphal branching in fungal cultures .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3aR vs. 3aS) affect bioactivity in strigolactone analogs?

The 3aR,8bS configuration is critical for receptor binding. Studies using enantiomeric pairs reveal:

  • Bioactivity loss : The 3aS,8bR enantiomer shows >90% reduced germination induction in Striga .
  • Mechanistic insight : Molecular docking suggests hydrogen bonding between the lactone D-ring and receptor His278 is stereospecific .
    Methodological recommendation : Synthesize enantiomers via chiral HPLC separation and compare dose-response curves .

Q. How can conflicting bioactivity data from different synthesis batches be resolved?

Batch inconsistencies often arise from residual solvents or diastereomeric impurities. Mitigation strategies include:

  • Purity assessment : HPLC-MS to detect azide byproducts (common in azidomethyl derivatives) .
  • Recrystallization : Use ethyl acetate/hexane (1:3) to isolate the target compound with >98% purity .
  • Bioassay standardization : Include positive controls (e.g., natural strigolactones) to normalize results .

Q. What advanced analytical techniques optimize quantification in complex matrices (e.g., soil or plant extracts)?

  • LC-MS/MS : Employ a C18 column with MRM transitions m/z 298.1→231.0 (quantifier) and 298.1→213.0 (qualifier) .
  • Sample preparation : Solid-phase extraction (SPE) using Oasis HLB cartridges to remove interfering phenolics .
  • Limit of detection (LOD) : Achieve 0.1 pg/mL via post-column derivatization with dansyl chloride .

Q. What experimental designs address the compound’s photolability in bioactivity studies?

GR24 degrades under UV light, requiring:

  • Dark conditions : Wrap assay plates in aluminum foil and use green safelights .
  • Stability testing : Monitor degradation via HPLC at 254 nm over 24 hours .
  • Alternative analogs : Use methylated derivatives (e.g., 7-nitro GR24) for enhanced stability .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in large-scale synthesis?

Common issues include Zn powder aggregation and incomplete reduction. Solutions:

  • Mechanochemical activation : Ball-mill Zn with CaCl₂ to increase surface area .
  • Stepwise addition : Introduce Zn in 3–4 batches to maintain reaction homogeneity .

Q. How to resolve discrepancies between computational and experimental NMR data?

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level and calculate chemical shifts with GIAO method .
  • Solvent effects : Simulate CDCl₃ polarity using the IEFPCM model .

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